molecular formula C19H21FN4O2S B3018360 N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 899969-80-3

N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B3018360
CAS RN: 899969-80-3
M. Wt: 388.46
InChI Key: FOVPPEUTOZOBIB-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective cancer therapy.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified in research chemicals, such as 3,5-AB-CHMFUPPYCA, highlighting its presence in various synthetic cannabinoid series. The study also delved into the synthesis and analytical characterization of its isomers, which can be differentiated conveniently. This research provides insight into the chemical properties and synthesis pathways of similar compounds (McLaughlin et al., 2016).

Metabolism and Thermal Stability

  • Investigating the metabolism of synthetic cannabinoids like 3,5-AB-CHMFUPPYCA, which includes compounds similar to N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, is crucial for understanding their pharmacokinetics. This research provides insights into their metabolism and thermal stability, essential for developing new compounds and assessing their safety (Franz et al., 2017).

Antimicrobial Activity

  • Compounds with structural similarities to this compound have been evaluated for their antibacterial and antifungal activities. This research broadens the understanding of the potential therapeutic applications of such compounds (Hafez et al., 2015).

properties

IUPAC Name

N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c20-12-6-8-14(9-7-12)24-17(15-10-27-11-16(15)23-24)22-19(26)18(25)21-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVPPEUTOZOBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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